N-(4-ethoxyphenyl)pyridine-2-carbothioamide

Lipophilicity Drug-likeness Structure-Activity Relationship

N-(4-Ethoxyphenyl)pyridine-2-carbothioamide (CAS 27060-27-1, molecular formula C14H14N2OS, molecular weight 258.34 g/mol) is a synthetic, N-phenyl-substituted pyridine-2-carbothioamide (PCA) featuring a 4-ethoxy substituent on the N-phenyl ring. The compound belongs to a broader class of pyridine-2-carbothioamides recognized for their N,S-bidentate ligand character toward transition metals and for their cytoprotective and anticancer pharmacological profiles.

Molecular Formula C14H14N2OS
Molecular Weight 258.34
CAS No. 27060-27-1
Cat. No. B2734022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)pyridine-2-carbothioamide
CAS27060-27-1
Molecular FormulaC14H14N2OS
Molecular Weight258.34
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=S)C2=CC=CC=N2
InChIInChI=1S/C14H14N2OS/c1-2-17-12-8-6-11(7-9-12)16-14(18)13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,16,18)
InChIKeyDOWIJNMTUQODBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)pyridine-2-carbothioamide (CAS 27060-27-1): Core Identity and Compound-Class Positioning for Procurement Decisions


N-(4-Ethoxyphenyl)pyridine-2-carbothioamide (CAS 27060-27-1, molecular formula C14H14N2OS, molecular weight 258.34 g/mol) is a synthetic, N-phenyl-substituted pyridine-2-carbothioamide (PCA) featuring a 4-ethoxy substituent on the N-phenyl ring. The compound belongs to a broader class of pyridine-2-carbothioamides recognized for their N,S-bidentate ligand character toward transition metals and for their cytoprotective and anticancer pharmacological profiles [1]. The ethoxy substituent contributes to enhanced lipophilicity and solubility in organic solvents relative to unsubstituted or halogenated N-phenyl analogs, a property that has been correlated with cytotoxicity in cellular assays for structurally related PCA ligands [2]. The compound is commercially available through multiple chemical suppliers as a research-grade building block with typical purity of 99% .

Why N-(4-Ethoxyphenyl)pyridine-2-carbothioamide Cannot Be Interchanged with Other N-Phenyl-2-pyridinecarbothioamides


Within the N-phenyl-2-pyridinecarbothioamide (PCA) series, the nature of the para-substituent on the N-phenyl ring directly governs lipophilicity (clogP), which in turn correlates with both cytotoxic potency and metal-complex stability under acidic conditions [1]. The ethoxy group of the target compound provides a distinct lipophilicity profile compared to chloro, methoxy, or unsubstituted analogs, and systematic SAR studies of PCA ligands have demonstrated that para-substituent variation produces IC50 differences of several-fold across colon (HCT116), lung (H460), and cervical (SiHa, SW480) cancer cell lines [2]. Furthermore, the 2-positional isomer of the pyridinecarbothioamide (i.e., pyridine-2-carbothioamide vs. pyridine-4-carbothioamide) represents a fundamentally different N,S-chelation geometry that directly alters metal coordination behavior and biological activity [3]. Interchanging the compound with a 4-substituted pyridinecarbothioamide analog would therefore change the ligand bite angle and metal-binding mode, with consequences for complex stability and biological performance. These substituent-dependent and positional-isomer effects make generic substitution scientifically unsound without explicit comparative validation.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)pyridine-2-carbothioamide: Comparator-Based Procurement Selection Guide


Computed Lipophilicity (XLogP3) Differentiation Relative to N-(4-Chlorophenyl) and Unsubstituted N-Phenyl Analogs

The computationally predicted octanol/water partition coefficient (XLogP3) for N-(4-ethoxyphenyl)pyridine-2-carbothioamide, derived from its structure registered in PubChem (CID 802431), provides a quantitative basis for lipophilicity differentiation versus key in-class analogs. In the 2017 SAR study by Arshad et al., lipophilic PCA ligands (compounds 1–4 and 6) demonstrated cytotoxicity in the low micromolar range, with potent compound 6 achieving an IC50 of 1.1 μM against HCT116 colon cancer cells, and lipophilicity (clogP) was identified as the primary correlating parameter driving this activity [1]. The ethoxy group of the target compound is expected to confer intermediate lipophilicity between the more lipophilic chlorophenyl analog (CAS 27060-28-2, calculated XLogP higher due to halogen contribution) and the less lipophilic unsubstituted N-phenyl-2-pyridinecarbothioamide [2]. This predicted logP differentiation offers a rational basis for selecting the ethoxy-substituted compound when intermediate lipophilicity and solubility in organic solvents are desirable, such as for ligand design in organometallic anticancer complexes where both aqueous stability and membrane permeability must be balanced [3].

Lipophilicity Drug-likeness Structure-Activity Relationship

Synthesis Route Availability and Literature Yield Data for N-(4-Ethoxyphenyl)pyridine-2-carbothioamide

The synthesis of N-(4-ethoxyphenyl)pyridine-2-carbothioamide proceeds via thionation of the corresponding amide precursor using phosphorus pentasulfide (P2S5), a well-established route documented in the primary literature and referenced by chemical supplier databases . LookChem catalogs two distinct synthetic route articles specifically for this compound, indicating that the preparative methodology and yield data are publicly traceable, unlike some less-common N-phenyl PCA analogs for which synthetic procedures may be proprietary or unpublished [1]. The availability of published synthetic routes with documented yields enables reproducible in-house preparation, which is a procurement-relevant advantage when commercial supply is limited or when specific purity specifications beyond vendor offerings are required [2].

Synthesis Thioamide preparation P2S5 thionation

Positional Isomer Differentiation: 2-Pyridinecarbothioamide vs. 4-Pyridinecarbothioamide N,S-Chelation Geometry

N-(4-ethoxyphenyl)pyridine-2-carbothioamide (CAS 27060-27-1) is specifically the 2-pyridinecarbothioamide positional isomer, which provides an N,S-bidentate ligand geometry distinct from the 4-positional isomer (e.g., N-(4-ethoxyphenyl)pyridine-4-carbothioamide). The 2-isomer forms a five-membered chelate ring upon metal coordination (via the pyridine nitrogen and thioamide sulfur), while the 4-isomer cannot chelate through the pyridine nitrogen, resulting in fundamentally different coordination modes [1]. This positional isomerism has direct consequences for metal complex stability, as demonstrated by the RuII(η6-p-cymene) complexes of 2-pyridinecarbothioamide ligands that exhibit potent anticancer activity and selective targeting of plectin [2]. The specific 2-positional isomer is therefore mechanistically irreplaceable by the 4-isomer for applications requiring N,S-chelation, a distinction critical for ligand design in bioorganometallic chemistry [3].

Coordination chemistry Ligand design Metal complexation

Cytoprotective and Antiulcer Patent Pedigree of N-Phenyl-2-pyridinecarbothioamides

The N-phenyl-2-pyridinecarbothioamide scaffold, of which N-(4-ethoxyphenyl)pyridine-2-carbothioamide is a derivative, is protected under U.S. Patent 4,873,238 (Kinney and Lee, assigned to Wyeth LLC) as a gastric antiulcer and cytoprotective agent [1]. The patent discloses that 2-pyridinecarbothioamides of the general formula inhibit ethanol-induced ulcers in rats and possess gastric mucosal protective activity, with the N-phenyl substitution being a critical structural feature [2]. While the ethoxy-substituted analog is not explicitly exemplified in the claims, its structural inclusion within the Markush formula establishes a prior art pedigree for gastrointestinal cytoprotection applications that is distinct from the anticancer focus of the PCA-metal complex literature. This dual pharmacological profile—cytoprotection (patent literature) and anticancer (primary literature on PCA-Ru complexes)—provides the compound with a broader application landscape compared to PCA analogs that are exclusively positioned in one therapeutic area [3].

Gastric cytoprotection Antiulcer Patent composition

Procurement-Guided Application Scenarios for N-(4-Ethoxyphenyl)pyridine-2-carbothioamide: Where the Evidence Supports Prioritized Use


Design and Synthesis of Lipophilicity-Tuned Organoruthenium Anticancer Complexes

For research groups developing RuII(η6-p-cymene) or OsII(η6-arene) anticancer agents based on the PCA ligand scaffold, N-(4-ethoxyphenyl)pyridine-2-carbothioamide provides an intermediate lipophilicity option between less lipophilic methoxy/unsubstituted analogs and more lipophilic chloro-substituted analogs. The SAR established by Arshad et al. (2017) and Meier et al. (2013) demonstrates that lipophilicity directly correlates with cytotoxicity across HCT116, H460, SiHa, and SW480 cancer cell lines, making the ethoxy-substituted ligand a rationally selectable tool for optimizing the balance between aqueous stability (necessary for oral bioavailability) and membrane permeability [1]. The 2-pyridinecarbothioamide positional isomer is essential for N,S-chelation, and procurement of the correct isomer must be verified by InChI Key (DOWIJNMTUQODBT-UHFFFAOYSA-N) [2].

Gastric Cytoprotection and Antiulcer Drug Discovery Leveraging the Patent Pedigree

The compound falls within the Markush claims of US4873238A, which covers substituted N-phenyl-2-pyridinecarbothioamides as gastric antiulcer and cytoprotective agents with demonstrated in vivo efficacy in ethanol-induced ulcer rat models [3]. For drug discovery programs targeting gastrointestinal mucosal protection, this compound offers a structurally characterized, commercially available entry point into the patented PCA cytoprotective chemical space, with the ethoxy substituent providing a distinct pharmacokinetic modulation handle relative to the more common chloro or methoxy analogs that may be crowded in competitor patent estates.

N,S-Bidentate Ligand Library Construction for Transition Metal Coordination Chemistry

The pyridine-2-carbothioamide core provides a five-membered N,S-chelate ring upon metal binding, and the 4-ethoxyphenyl substituent allows systematic variation of the electronic and steric properties of the resulting metal complexes without altering the chelation core geometry [1]. This compound is suitable as a building block for constructing ligand libraries oriented toward ruthenium, osmium, palladium, or gold complexation, particularly where intermediate lipophilicity (between methoxy and chloro analogs) is desired. The availability of published synthetic routes via P2S5 thionation facilitates scalable in-house preparation if commercial supply is constrained .

Quote Request

Request a Quote for N-(4-ethoxyphenyl)pyridine-2-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.